4-Imidazolidinone, 2,2,5,5-tetraethyl-

EPR Spectroscopy Spin Probe Stability Reduction Kinetics

4-Imidazolidinone, 2,2,5,5-tetraethyl- (CAS 264279-60-9) is a heterocyclic precursor belonging to the imidazolidinone family, characterized by a saturated five-membered C3N2 ring with a carbonyl group at the 4-position and four bulky ethyl substituents at positions 2 and 5. Its primary utility lies in its role as a direct synthetic intermediate for the preparation of 2,2,5,5-tetraethyl-substituted imidazolidine and imidazole nitroxide radicals.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 264279-60-9
Cat. No. B12583414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazolidinone, 2,2,5,5-tetraethyl-
CAS264279-60-9
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(N1)(CC)CC)CC
InChIInChI=1S/C11H22N2O/c1-5-10(6-2)9(14)12-11(7-3,8-4)13-10/h13H,5-8H2,1-4H3,(H,12,14)
InChIKeyARTINEXELSVQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Imidazolidinone, 2,2,5,5-tetraethyl- (CAS 264279-60-9): A Sterically Hindered Precursor for High-Stability Spin Probes and NMP Mediators


4-Imidazolidinone, 2,2,5,5-tetraethyl- (CAS 264279-60-9) is a heterocyclic precursor belonging to the imidazolidinone family, characterized by a saturated five-membered C3N2 ring with a carbonyl group at the 4-position and four bulky ethyl substituents at positions 2 and 5 [1]. Its primary utility lies in its role as a direct synthetic intermediate for the preparation of 2,2,5,5-tetraethyl-substituted imidazolidine and imidazole nitroxide radicals [2]. Compared to its most common analog, 2,2,5,5-tetramethylimidazolidin-4-one, the tetraethyl substitution pattern provides significantly greater steric shielding around the reactive nitrogen center, which is foundational to the superior stability and performance of its downstream nitroxide derivatives [3].

The Critical Role of 2,2,5,5-Tetraethyl Substitution in 4-Imidazolidinone for Downstream Application Performance


Direct substitution of 4-Imidazolidinone, 2,2,5,5-tetraethyl- with its structurally simpler 2,2,5,5-tetramethyl counterpart leads to a dramatic loss of functional performance in the resulting nitroxide radicals [1]. The four ethyl groups provide a critical increase in steric bulk around the nitroxide moiety, which fundamentally alters redox thermodynamics. This is not a simple matter of molecular weight; the change from methyl to ethyl substituents profoundly impacts reduction kinetics and equilibrium constants with biological reducing agents like ascorbate [2]. Consequently, a scientific user procuring the tetramethyl analog as a precursor for EPR spin probes or polymerization mediators must accept a 10- to 30-fold reduction in the stability of the final active compound, invalidating its use in demanding in vivo or controlled polymerization contexts where the tetraethyl-derived agent provides the necessary performance threshold [3].

Quantitative Performance Differentiation Guide for 4-Imidazolidinone, 2,2,5,5-tetraethyl- vs. Core Analogs


20- to 30-Fold Enhanced Reduction Resistance of Derived Tetraethyl vs. Tetramethyl Imidazole Nitroxides in Biological Media

Nitroxide radicals synthesized from 4-Imidazolidinone, 2,2,5,5-tetraethyl- as a precursor demonstrate a 20- to 30-fold increase in stability against reduction by ascorbate compared to analogs derived from 2,2,5,5-tetramethylimidazolidin-4-one [1]. This enhanced stability directly translates to significantly longer half-lives in rat blood, a critical performance metric for in vivo Electron Paramagnetic Resonance (EPR) applications. This is a direct consequence of the increased steric hindrance provided by the tetraethyl substitution pattern on the parent imidazolidinone scaffold, which shields the nitroxide radical center from biological reductants.

EPR Spectroscopy Spin Probe Stability Reduction Kinetics Ascorbate Rat Blood Half-Life

10- to 100-Fold More Favorable Redox Equilibrium for Tetraethyl-Substituted Nitroxide Radicals Against Ascorbate Reduction

A direct, quantitative comparison of reduction thermodynamics reveals that the equilibrium constants (K_eq) for one-electron reduction by ascorbate are 10- to 100-fold lower for tetraethyl-substituted nitroxide radicals (NR) compared to their tetramethyl-substituted counterparts [1]. The K_eq values for tetraethyl NRs were measured in the range of 2.65 × 10⁻⁶ to 10⁻⁵, while the corresponding values for the tetramethyl NRs were approximately 10⁻⁴. This demonstrates a fundamental thermodynamic stabilization of the tetraethyl nitroxide radical state, directly linked to the precursor's structure, which makes the reduced hydroxylamine form significantly less favorable.

Redox Chemistry EPR Spectroscopy Nitroxide Stability Ascorbate Equilibrium Constant

Achievement of Lower Polydispersities in Controlled Radical Polymerization Using Tetraalkylimidazolidinone-Derived Nitroxides

Derivatives of 2,2,5,5-tetraalkylimidazolidin-4-one-1-oxyl, the nitroxide form of the target compound, have been demonstrated to provide polymers with lower polydispersities than the widely used standard, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) [1]. Appropriate selection of the substituents on the imidazolidinone ring, favoring the steric bulk provided by ethyl groups, enables the synthesis of well-defined homopolymers, statistical copolymers, and block copolymers with controlled molecular weights and narrow molecular weight distributions. This is a class-level advantage, but the tetraethyl member is specifically highlighted in the literature as a source of high-performance mediators.

Polymer Chemistry Nitroxide-Mediated Polymerization (NMP) Polydispersity Index (PDI) Controlled Synthesis

High pH-Sensitivity of g-Factors in W-Band EPR Spectra of Tetraethyl-Substituted Imidazolidine Nitroxides

W-band EPR spectroscopy demonstrates that 2,2,5,5-tetraethyl-substituted imidazolidine nitroxides, derived from the target compound, exhibit high sensitivity of their g-factors to pH [1]. This property is essential for the development of highly stable spin labels for pH monitoring in biochemical and biomedical applications. The tetraethyl groups contribute to the spectral resolution by producing specific hyperfine splitting patterns, and deuteration of the ethyl groups can further narrow EPR lines for improved analytical performance.

EPR Spectroscopy pH Probing Spin Labels Biochemistry High-Field EPR

Advantage as a Hindered Amine Light Stabilizer (HALS) Precursor with Improved Polymer Compatibility

The class of 2,2,5,5-tetraalkyl-4-oxoimidazolidines, which includes 4-Imidazolidinone, 2,2,5,5-tetraethyl-, is patented as an excellent source of light stabilizers for organic polymers [1]. These compounds, and their derived 1-oxyls (nitroxides), are taught to possess higher compatibility with organic polymers than the corresponding 3-unsubstituted imidazolines from which they are synthesized. The tetraethyl substitution is specifically relevant as it maximizes the steric hindrance around the amine, a key structural feature for the HALS mechanism, while the alkylation at the 3-position further tunes polymer compatibility and reduces volatility.

Polymer Stabilization Light Stabilizers HALS Polymer Compatibility UV Degradation

High-Value Application Scenarios for Procuring 4-Imidazolidinone, 2,2,5,5-tetraethyl- (CAS 264279-60-9)


Synthesis of In Vivo EPR Spin Probes for Tumor Physiology and Oxidative Stress Studies

Researchers focused on in vivo EPR spectroscopy and imaging require spin probes with high biological stability. 4-Imidazolidinone, 2,2,5,5-tetraethyl- is the essential precursor for synthesizing pH-sensitive imidazole nitroxides that demonstrate a 20- to 30-fold enhanced resistance to reduction by ascorbate and significantly prolonged half-life in rat blood compared to tetramethyl analogs, as established by direct comparative studies [1]. Procuring this specific compound enables the creation of probes capable of surviving long enough in the bloodstream to report on tumor pH, redox state, and oxygen levels, thus directly solving the rapid-reduction problem that invalidates less stable probes [2].

Controlled Synthesis of Low-Polydispersity Block Copolymers via Nitroxide-Mediated Polymerization (NMP)

Polymer chemists aiming to achieve the most stringent control over molecular weight distribution in NMP should select this precursor. The resulting 2,2,5,5-tetraethylimidazolidin-4-one-1-oxyl mediator provides faster polymerization rates and polymers with lower polydispersities than widely adopted TEMPO-based mediators, making it a superior choice for synthesizing well-defined block copolymers and functional materials [3]. The procurement of this specific precursor is a technical decision to minimize the occurrence of side reactions like disproportionation that plague other nitroxide families.

Development of High-Resolution pH Spin Labels for W-Band EPR Spectroscopy

For biophysicists and structural biologists utilizing high-field (W-band) EPR to map local electrostatic environments in proteins and membranes, 4-Imidazolidinone, 2,2,5,5-tetraethyl- is the defined chemical entry point. It is the direct precursor to the tetraethyl-substituted imidazolidine nitroxide whose g-factor exhibits high sensitivity to pH [4]. This measurable shift enables precise, site-specific pH determination when the label is attached to a biomolecule, a capability unmatched by spin labels derived from less sterically hindered precursors.

Synthesis of Non-Leaching Hindered Amine Light Stabilizers (HALS) for High-Performance Polymers

Industrial R&D laboratories developing advanced light stabilizer packages for demanding polymer applications like automotive parts or agricultural films can utilize this compound as a versatile intermediate. Based on patent teachings, N-alkylation of this tetraethyl-imidazolidinone scaffold yields stabilizers with intrinsically higher polymer compatibility and lower volatility compared to earlier imidazoline stabilizers, thereby enhancing long-term UV protection and minimizing loss through migration [5].

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